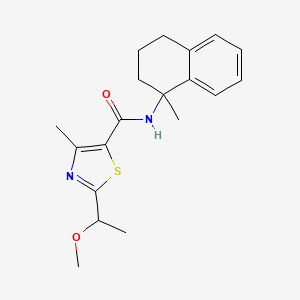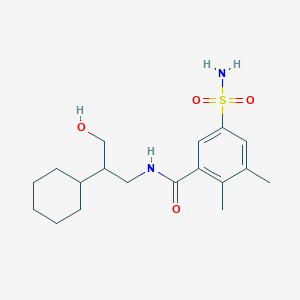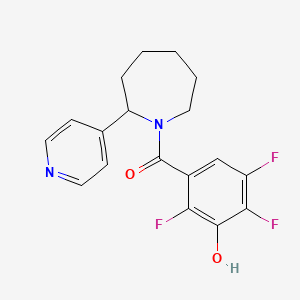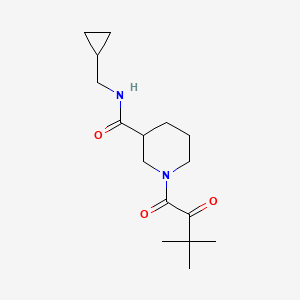
3,3-dimethyl-2-oxo-N-(2-pyridin-2-ylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-2-oxo-N-(2-pyridin-2-ylethyl)butanamide is a complex organic compound that features a pyridine ring and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-oxo-N-(2-pyridin-2-ylethyl)butanamide typically involves the reaction of 3,3-dimethyl-2-oxobutanoic acid with 2-(2-aminopyridin-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dimethyl-2-oxo-N-(2-pyridin-2-ylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or amines can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with additional oxygen functionalities.
Reduction: Reduced amide derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-2-oxo-N-(2-pyridin-2-ylethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-2-oxo-N-(2-pyridin-2-ylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular receptors, influencing signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-dimethyl-2-oxobutanoic acid: A precursor in the synthesis of 3,3-dimethyl-2-oxo-N-(2-pyridin-2-ylethyl)butanamide.
2-(2-aminopyridin-2-yl)ethylamine: Another precursor used in the synthesis.
N-(pyridin-2-yl)amides: Compounds with similar structural motifs and potential biological activities.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a butanamide backbone, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-oxo-N-(2-pyridin-2-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)11(16)12(17)15-9-7-10-6-4-5-8-14-10/h4-6,8H,7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGODUTXUUPXOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=O)NCCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6966801.png)
![1-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B6966805.png)
![3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one](/img/structure/B6966812.png)



![1-cyclohexyl-N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B6966844.png)
![3-(2-chlorophenyl)-5-methyl-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6966855.png)
![3,5-dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide](/img/structure/B6966861.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]acetamide](/img/structure/B6966865.png)
![2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid](/img/structure/B6966871.png)

![2-Methoxy-1-[4-(5-methoxypyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B6966904.png)
![4-acetyl-1-methyl-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6966915.png)
